

# Stibnite Ore: A Technical Guide to its Natural Occurrence, Mining, and Extraction

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## Abstract

Stibnite, antimony trisulfide ( $\text{Sb}_2\text{S}_3$ ), is the primary ore of the metalloid antimony, a critical element in various industrial and pharmaceutical applications. This technical guide provides an in-depth analysis of the natural occurrence of stibnite, its geological context, and the methodologies employed in its mining and extraction. The document details the pyrometallurgical and hydrometallurgical routes for antimony recovery, supported by quantitative data on ore grades, global production, and reserves. Furthermore, it outlines key experimental protocols for the beneficiation and analysis of stibnite ore, offering a comprehensive resource for professionals in research and development.

## Natural Occurrence of Stibnite

Stibnite is a sulfide mineral that is typically found in hydrothermal deposits.<sup>[1][2]</sup> Its formation is primarily associated with low-temperature hydrothermal veins, hot-spring deposits, and replacement deposits.<sup>[1]</sup>

## Geological Formations

The most common geological settings for stibnite deposits are:

- **Hydrothermal Veins:** Stibnite crystallizes from hot, mineral-rich fluids that circulate through fractures in the Earth's crust.<sup>[1][3]</sup> These veins are often found in association with granitic

and gneissic rocks.[1][4]

- Epithermal Deposits: These are a subset of hydrothermal deposits formed at shallower depths and lower temperatures. Stibnite in these formations can be associated with gold and silver mineralization.[1]
- Hot Spring Deposits: Stibnite can precipitate from the mineral-laden waters of hot springs.[4][5]
- Sedimentary Environments: In some instances, stibnite can be found in sulfide-rich sedimentary rock sequences.[1]
- Volcanogenic Massive Sulfide (VMS) Deposits: Stibnite may occur as a minor constituent in these deposits, which are formed by underwater volcanic activity.[1]

## Associated Minerals

Stibnite is frequently found in conjunction with a variety of other minerals, which can influence the processing and extraction methods. Common associated minerals include:

- Sulfides: Galena (PbS), pyrite (FeS<sub>2</sub>), cinnabar (HgS), realgar (AsS), and orpiment (As<sub>2</sub>S<sub>3</sub>) are often found alongside stibnite.[1][2][5]
- Gangue Minerals: The most common non-metallic minerals associated with stibnite are quartz (SiO<sub>2</sub>) and calcite (CaCO<sub>3</sub>).[1][2] Barite (BaSO<sub>4</sub>) and ankerite (Ca(Fe,Mg,Mn)(CO<sub>3</sub>)<sub>2</sub>) may also be present.[2]

## Major Global Deposits

Significant deposits of stibnite are distributed globally, with the largest reserves and production historically dominated by a few key countries.

- China: The Xikuangshan Mine in Hunan province is the world's largest antimony deposit and a major source of high-quality stibnite crystals.[2] China has consistently been the leading producer of antimony.[1][5]
- Russia and Tajikistan: These countries are also major producers of antimony, contributing significantly to the global supply.[1]

- Other Notable Deposits: Stibnite deposits are also found in the United States (Idaho, Nevada, California, Alaska), Bolivia, Mexico, South Africa, Japan, and various European countries including France, Germany, Romania, and Italy.<sup>[1][2]</sup>

## Quantitative Data on Stibnite and Antimony Production

The economic viability of a stibnite deposit is determined by its ore grade, which refers to the concentration of antimony within the ore.

**Table 1: Typical Stibnite Ore Grades and Classifications**

Ore Grade Classification	Antimony (Sb) Content (%)	Processing Requirement
Low-Grade	5 - 25%	Requires beneficiation (e.g., froth flotation) to produce a concentrate.
Mid-Grade	25 - 40%	Can be directly smelted, but often benefits from concentration.
High-Grade	45 - 60%	Can be efficiently processed through direct smelting or liquation.

Source:<sup>[6]</sup>

**Table 2: Global Antimony Mine Production and Reserves (2023)**

Country	Mine Production (metric tons)	Reserves (metric tons)
China	48,000	650,000
Russia	28,000	350,000
Tajikistan	19,000	Not Reported
Turkey	6,000	Not Reported
Myanmar	4,000	Not Reported
Bolivia	3,000	310,000
Australia	2,000	Not Reported
World Total	~110,000	~2,170,000

Source:[2],[3]

**Table 3: Elemental Composition of Pure Stibnite (Sb<sub>2</sub>S<sub>3</sub>)**

Element	Symbol	Percentage by Weight
Antimony	Sb	71.7%
Sulfur	S	28.3%

Source:[5]

## Mining of Stibnite Ore

The method of mining stibnite ore is dependent on the depth and geometry of the ore body.

- **Underground Mining:** This is the most common method for extracting stibnite, particularly for vein-type deposits that are located deep beneath the surface.[7] Techniques such as cut-and-fill and room-and-pillar mining are often employed.[7]
- **Open-Pit Mining:** For large, near-surface deposits, open-pit mining is a more economical option.[7] This method involves the removal of overlying rock and soil to access the ore body.

# Extraction and Processing of Antimony from Stibnite

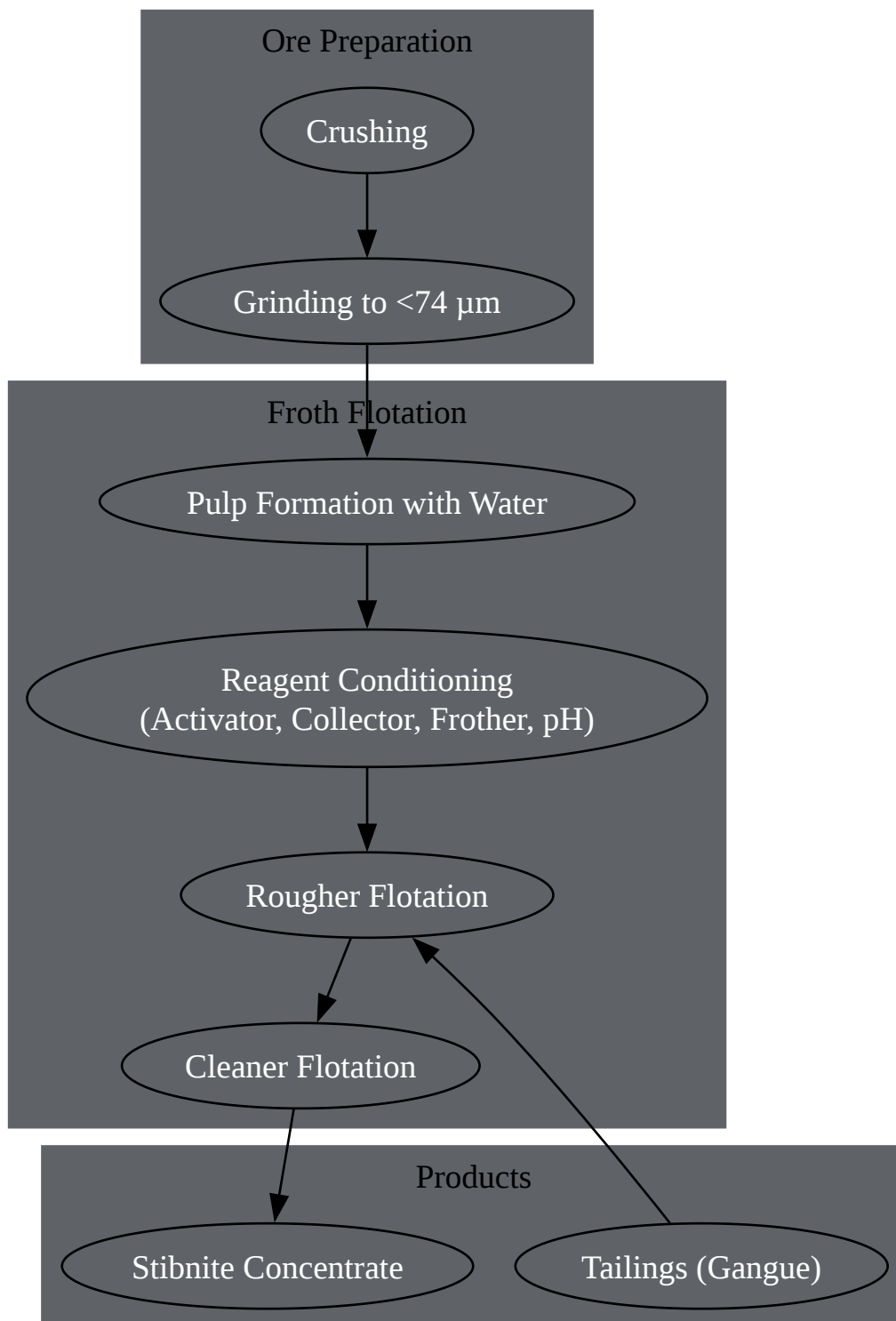
The extraction of antimony from stibnite ore involves a series of processes aimed at separating the antimony from sulfur and other gangue minerals. The initial step for low- to mid-grade ores is typically beneficiation.

## Beneficiation of Stibnite Ore

Beneficiation is the process of concentrating the valuable mineral. For stibnite, froth flotation is the most widely used technique.

- **Sample Preparation:** A representative sample of the stibnite ore is crushed and ground to a particle size that ensures the liberation of stibnite from the gangue minerals. A typical target size is 100% passing 200 mesh (74  $\mu\text{m}$ ).[\[8\]](#)
- **Pulp Formation:** The ground ore is mixed with water in a flotation cell to form a pulp.
- **Reagent Addition and Conditioning:**
  - **Activator:** A lead salt, such as lead nitrate ( $\text{Pb}(\text{NO}_3)_2$ ), is added to the pulp to enhance the floatability of stibnite. The pulp is conditioned for a set period, for example, 13 minutes.[\[9\]](#)
  - **Collector:** A xanthate collector, such as potassium amyl xanthate (KAX), is added to make the stibnite particles hydrophobic.[\[9\]](#)
  - **Frother:** A frothing agent, like Dowfroth 250, is added to create a stable froth.[\[9\]](#)
  - **pH Regulation:** The pH of the pulp is adjusted to a weakly acidic level, typically around 5.4 to 6.5, which is optimal for stibnite flotation.[\[9\]](#)
- **Flotation:** Air is introduced into the flotation cell, creating bubbles that attach to the hydrophobic stibnite particles and carry them to the surface, forming a mineral-rich froth.
- **Concentrate Collection:** The froth is skimmed off, collected, and dewatered to produce a stibnite concentrate.

- Cleaning: The initial "rougher" concentrate may undergo one or more "cleaner" flotation stages to further increase the antimony grade by removing any remaining impurities.[9]



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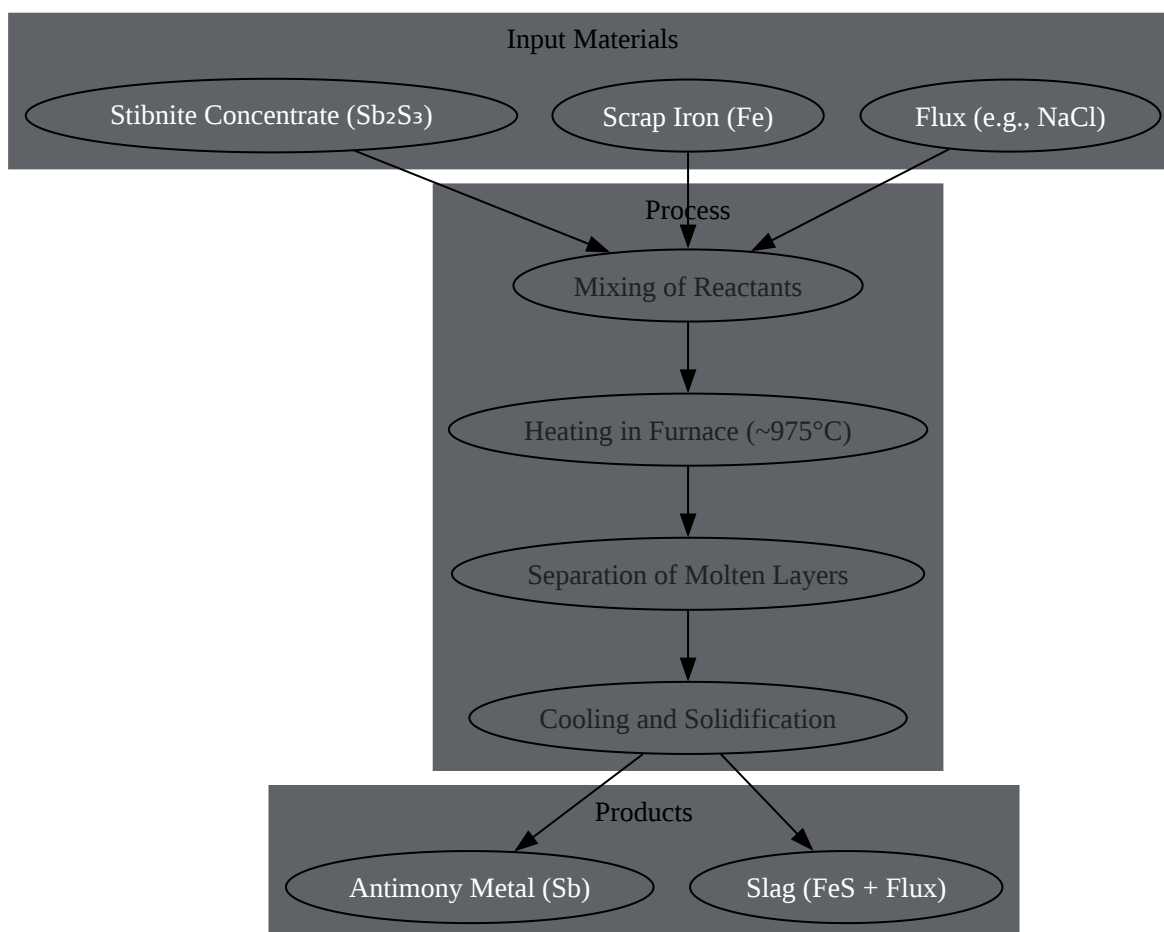
## Metallurgical Extraction

Once a stibnite concentrate is obtained, or if the ore is of sufficiently high grade, metallurgical processes are used to extract antimony metal. These can be broadly categorized into pyrometallurgy and hydrometallurgy.

Pyrometallurgical processes involve the use of high temperatures to extract the metal.

- Roasting: The stibnite concentrate is roasted in the presence of air to convert **antimony sulfide** to antimony oxide ( $\text{Sb}_2\text{O}_3$ ), releasing sulfur dioxide ( $\text{SO}_2$ ) gas.[\[10\]](#)
  - $\text{Sb}_2\text{S}_3 + 9\text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3\text{SO}_2$
- Reduction: The antimony oxide is then reduced to metallic antimony using a reducing agent, typically carbon, in a furnace.[\[10\]](#)
  - $2\text{Sb}_2\text{O}_3 + 3\text{C} \rightarrow 4\text{Sb} + 3\text{CO}_2$
- Direct Reduction (Iron Precipitation): In this method, stibnite is heated with scrap iron. The iron displaces the antimony from the sulfide, producing molten antimony and iron sulfide.[\[1\]](#)
  - $\text{Sb}_2\text{S}_3 + 3\text{Fe} \rightarrow 2\text{Sb} + 3\text{FeS}$
- Materials: High-grade stibnite ore (or concentrate) and iron filings or scrap. A flux such as sodium chloride ( $\text{NaCl}$ ) is also used to lower the melting point and facilitate the separation of the metal and slag.[\[5\]](#)
- Mixing: The stibnite ore and iron are mixed in a stoichiometric ratio. The flux is added, typically at a concentration of around 15% by weight of the reaction mixture.[\[5\]](#)
- Heating: The mixture is placed in a crucible and heated in a furnace to a temperature of approximately  $975^\circ\text{C}$  for a duration of about 40 minutes.[\[5\]](#)
- Separation: The molten mixture is poured into a mold. The denser antimony metal settles at the bottom, while the lighter slag (composed of iron sulfide and the flux) forms a layer on top.[\[5\]](#)

- **Cooling and Collection:** After cooling, the antimony metal can be mechanically separated from the slag.



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Hydrometallurgical processes involve the use of aqueous solutions to leach antimony from the ore. These methods are often considered more environmentally friendly than pyrometallurgy as they can avoid the emission of  $\text{SO}_2$  gas.



- **Alkaline Leaching:** Stibnite can be dissolved in alkaline solutions, such as a mixture of sodium sulfide ( $\text{Na}_2\text{S}$ ) and sodium hydroxide ( $\text{NaOH}$ ).<sup>[7][11]</sup> The dissolved antimony can then be recovered from the solution, for example, through electrowinning.<sup>[7]</sup>
- **Acidic Leaching:** Acidic solutions can also be used to leach stibnite. This often involves the use of hydrochloric acid ( $\text{HCl}$ ) or sulfuric acid ( $\text{H}_2\text{SO}_4$ ) in the presence of an oxidant like ferric chloride ( $\text{FeCl}_3$ ) or ferric sulfate ( $\text{Fe}_2(\text{SO}_4)_3$ ).<sup>[4][10]</sup>
- **Leaching Solution Preparation:** A leaching solution is prepared with specific concentrations of sodium sulfide (e.g., 0.97 M) and sodium hydroxide (e.g., 2.5 M).<sup>[7]</sup>
- **Leaching Process:** The stibnite concentrate is added to the leaching solution in a reaction vessel to a specific pulp density (e.g., 25%).<sup>[7]</sup> The mixture is heated to a controlled temperature (e.g., 70°C) and agitated at a constant speed (e.g., 300 rpm) for a defined period (e.g., 60 minutes).<sup>[7]</sup>
- **Solid-Liquid Separation:** After leaching, the slurry is filtered to separate the pregnant leach solution (containing the dissolved antimony) from the solid residue.
- **Antimony Recovery:** The antimony can be recovered from the pregnant leach solution. One method is precipitation using an oxidizing agent like hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).<sup>[7]</sup>
- **Analysis:** The concentration of antimony in the solutions and solid residues is determined using analytical techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.

## Conclusion

Stibnite remains the most significant mineral source of antimony, a metalloid of increasing strategic importance. Understanding its geological occurrence and the intricacies of its mining and extraction is crucial for ensuring a stable supply chain. This technical guide has provided a comprehensive overview of these aspects, from the formation of stibnite deposits to the detailed experimental protocols for its processing. The choice of extraction methodology, whether pyrometallurgical or hydrometallurgical, depends on various factors including ore grade, environmental regulations, and economic considerations. Continued research into more efficient and sustainable extraction techniques will be vital for meeting the growing global demand for antimony.

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